molecular formula C15H25NO3 B7500640 2-[[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol

2-[[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol

Cat. No. B7500640
M. Wt: 267.36 g/mol
InChI Key: DWNDLMZUIKANRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol, also known as DMHPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMHPA belongs to the class of beta-adrenergic receptor agonists and has been found to exhibit beneficial effects in various physiological and pathological conditions.

Mechanism of Action

2-[[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol exerts its effects by binding to the beta-adrenergic receptors, which are present in various tissues, including the lungs, heart, and immune cells. Binding of 2-[[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol to these receptors leads to the activation of the cyclic adenosine monophosphate (cAMP) signaling pathway, which results in various physiological responses, such as bronchodilation, vasodilation, and increased cardiac contractility. 2-[[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol also exerts its anti-inflammatory and antioxidant effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and reducing the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects:
2-[[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol has been found to exhibit various biochemical and physiological effects, depending on the tissue and cell type. In the lungs, 2-[[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol exhibits bronchodilator activity by relaxing the smooth muscles of the airways. In the heart, 2-[[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol exhibits positive inotropic and chronotropic effects by increasing the contractility and heart rate, respectively. In immune cells, 2-[[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. 2-[[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol also exhibits antioxidant effects by reducing the production of ROS and increasing the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

2-[[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. 2-[[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol is also readily available from commercial sources, which makes it easy to obtain. However, 2-[[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol has some limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions. Therefore, appropriate precautions should be taken when handling 2-[[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol, and its solubility should be optimized for specific experimental conditions.

Future Directions

2-[[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol has several potential future directions for scientific research, including its use as a therapeutic agent for various physiological and pathological conditions. Further studies are needed to elucidate the precise mechanisms of action of 2-[[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol and its effects on different tissues and cell types. In addition, the development of novel 2-[[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol derivatives with improved pharmacokinetic and pharmacodynamic properties may enhance its therapeutic potential. Finally, the use of 2-[[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol as a tool for investigating the beta-adrenergic signaling pathway and its role in various physiological and pathological conditions may provide new insights into the underlying mechanisms of these conditions.

Synthesis Methods

The synthesis of 2-[[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol involves the reaction of 3,5-dimethylphenol with epichlorohydrin in the presence of a base to yield 3-(3,5-dimethylphenoxy)-1,2-epoxypropane. This intermediate is then reacted with 2-amino-2-methyl-1-propanol in the presence of a catalyst to yield 2-[[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol. The purity of the synthesized 2-[[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol can be confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

2-[[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol has been extensively studied for its potential therapeutic applications in various physiological and pathological conditions. It has been found to exhibit bronchodilator activity, which makes it a potential candidate for the treatment of asthma and chronic obstructive pulmonary disease (COPD). 2-[[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol has also been found to exhibit cardioprotective effects by reducing myocardial ischemia-reperfusion injury and improving cardiac function. In addition, 2-[[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol has been found to exhibit anti-inflammatory and antioxidant effects, which make it a potential candidate for the treatment of inflammatory diseases and oxidative stress-related disorders.

properties

IUPAC Name

2-[[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-11-5-12(2)7-14(6-11)19-9-13(18)8-16-15(3,4)10-17/h5-7,13,16-18H,8-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNDLMZUIKANRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(CNC(C)(C)CO)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.